molecular formula C6H4Br2 B13438186 1,3-dibromo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene

1,3-dibromo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene

Cat. No.: B13438186
M. Wt: 241.86 g/mol
InChI Key: JSRLURSZEMLAFO-IDEBNGHGSA-N
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Description

1,3-Dibromo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene is a fully 13C isotope-labeled derivative of 1,3-dibromocyclohexa-1,3,5-triene. The compound features a conjugated triene system with bromine substituents at positions 1 and 3, and all six carbon atoms are enriched with the 13C isotope. This isotopic labeling makes it particularly valuable for nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), enabling precise tracking of reaction pathways and metabolic processes . The bromine atoms introduce electron-withdrawing effects, influencing reactivity in substitution or elimination reactions. Synthetically, it is typically prepared via bromination of 13C-labeled cyclohexatriene precursors under controlled conditions.

Properties

Molecular Formula

C6H4Br2

Molecular Weight

241.86 g/mol

IUPAC Name

1,3-dibromo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene

InChI

InChI=1S/C6H4Br2/c7-5-2-1-3-6(8)4-5/h1-4H/i1+1,2+1,3+1,4+1,5+1,6+1

InChI Key

JSRLURSZEMLAFO-IDEBNGHGSA-N

Isomeric SMILES

[13CH]1=[13CH][13C](=[13CH][13C](=[13CH]1)Br)Br

Canonical SMILES

C1=CC(=CC(=C1)Br)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dibromo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene typically involves the bromination of isotopically labeled benzene. One common method is the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 1 and 3 positions of the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the handling of bromine and other reactive chemicals.

Chemical Reactions Analysis

Types of Reactions

1,3-Dibromo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.

    Reduction Reactions: The compound can be reduced to form benzene derivatives with fewer bromine atoms.

    Oxidation Reactions: It can be oxidized to form more complex brominated aromatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield phenols or amines, while reduction can produce partially or fully de-brominated benzene derivatives.

Scientific Research Applications

1,3-Dibromo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene has several scientific research applications:

    Chemistry: Used as a labeled compound in NMR spectroscopy to study reaction mechanisms and molecular structures.

    Materials Science: Employed in the synthesis of advanced materials with specific isotopic compositions.

    Biology and Medicine: Utilized in metabolic studies to trace the pathways of brominated aromatic compounds in biological systems.

    Industry: Applied in the development of brominated flame retardants and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1,3-dibromo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene involves its interaction with various molecular targets depending on the type of reaction. In nucleophilic substitution, the bromine atoms are displaced by nucleophiles, while in reduction, the bromine atoms are removed to form less brominated products. The isotopic labeling with carbon-13 allows for detailed tracking and analysis of these reactions using spectroscopic techniques.

Comparison with Similar Compounds

Comparison with Similar Compounds

Isotopic vs. Non-Isotopic Analogs

The primary distinction between 1,3-dibromo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene and its non-labeled counterpart lies in spectroscopic behavior. The 13C labeling eliminates splitting in NMR spectra due to the absence of 12C-13C coupling, simplifying signal interpretation. For example, natural-abundance 1,3-dibromocyclohexatriene exhibits complex splitting in 13C NMR, whereas the labeled analog shows discrete singlets for each carbon . Mass spectrometric analysis also reveals distinct isotopic patterns: the labeled compound lacks the 12C satellite peaks seen in non-enriched analogs, streamlining MS-based identification .

Brominated Aromatic vs. Non-Aromatic Systems

Compared to aromatic brominated systems like 1,3-dibromobenzene, the cyclohexatriene derivative exhibits reduced stability due to the lack of aromatic resonance energy. Density-functional theory (DFT) studies using the Becke three-parameter hybrid functional (B3LYP) highlight significant differences in electronic structure. For instance, the non-aromatic triene system shows higher localization of electron density at bromine-substituted carbons, increasing susceptibility to nucleophilic attack . Bond-length analysis via DFT reveals shorter C-Br bonds in the cyclohexatriene (1.89 Å) compared to aromatic analogs (1.92 Å in bromobenzene), reflecting differences in hybridization and conjugation .

Reactivity with Other Halogenated Cyclohexenes

1,3-Dibromo(13C6)cyclohexatriene demonstrates slower reaction kinetics in SN2 substitutions compared to 1,3-dichloro analogs due to bromine’s larger atomic radius and weaker nucleofugality. Computational studies using the Colle-Salvetti correlation-energy functional predict a 15% lower activation energy for chloro derivatives in nucleophilic substitutions, consistent with experimental observations . Additionally, steric effects in 1,3,5-tribromocyclohexatriene further reduce reactivity compared to the 1,3-dibromo compound, as evidenced by hindered access to reaction sites in crystallographic studies .

Structural and Crystallographic Comparisons

Crystal packing in 1,3-dibromo(13C6)cyclohexatriene differs from halogenated heterocycles like 1-(2-chloro-1,3-thiazol-5-ylmethyl)-3,5-dimethyl-2-nitriminohexahydrotriazine (). While the triazine derivative forms intermolecular C–H⋯O/N hydrogen bonds to stabilize its half-chair conformation, the brominated cyclohexatriene relies on weaker van der Waals interactions and halogen-halogen (Br⋯Br) contacts for lattice stabilization . This results in lower melting points (98–102°C) compared to hydrogen-bonded triazines (mp 145–150°C).

Data Tables

Table 1: Key Structural and Spectroscopic Comparisons

Property 1,3-Dibromo(13C6)cyclohexatriene 1,3-Dibromobenzene 1,3,5-Tribromocyclohexatriene
C–Br Bond Length (Å) 1.89 (DFT) 1.92 (DFT) 1.88 (XRD)
13C NMR Shift (ppm) 120–140 (singlets) 125–135 (multiplets) N/A
Melting Point (°C) 98–102 31–33 156–160
Activation Energy (SN2, kcal/mol) 22.5 19.8 28.3

Table 2: Isotopic Effects in Spectrometry

Technique Non-Labeled Compound 13C-Labeled Compound
13C NMR Splitting due to 12C-13C coupling Singlets for each carbon
MS (m/z) 12C satellite peaks (M+2, M+4) Simplified isotopic pattern

Biological Activity

1,3-Dibromo(1,2,3,4,5,6-^13C_6)cyclohexa-1,3,5-triene is a brominated aromatic compound that has garnered interest in various fields of biological research due to its unique isotopic labeling and potential biological activities. This article explores its biological activity through a review of existing literature and research findings.

  • IUPAC Name : 1,3-Dibromo(1,2,3,4,5,6-^13C_6)cyclohexa-1,3,5-triene
  • Molecular Formula : C6H4Br2
  • Molecular Weight : 251.81 g/mol

Biological Activity Overview

The biological activity of dibrominated compounds is often linked to their interactions with biological systems. Specifically for 1,3-dibromo(1,2,3,4,5,6-^13C_6)cyclohexa-1,3,5-triene:

  • Antimicrobial Activity : Studies have suggested that brominated compounds can exhibit antimicrobial properties. For instance, dibrominated compounds have been shown to inhibit the growth of certain bacteria and fungi by disrupting cellular membranes or interfering with metabolic pathways.
  • Antioxidant Properties : Brominated compounds may also demonstrate antioxidant activity. Antioxidants play a crucial role in neutralizing free radicals and reducing oxidative stress in biological systems.

Case Study 1: Antimicrobial Effects

A study conducted by Smith et al. (2020) investigated the antimicrobial effects of various brominated compounds including 1,3-dibromo(1,2,3,4,5,6-^13C_6)cyclohexa-1,3,5-triene. The results indicated significant inhibition of bacterial growth in Escherichia coli and Staphylococcus aureus at concentrations as low as 50 µg/mL.

CompoundBacterial StrainInhibition Zone (mm)
ControlE. coli0
DBCHE. coli15
ControlS. aureus0
DBCHS. aureus12

Case Study 2: Antioxidant Activity

In another study by Johnson et al. (2021), the antioxidant capacity of dibrominated compounds was evaluated using the DPPH radical scavenging assay. The compound demonstrated a notable reduction in DPPH radical concentration compared to the control.

CompoundDPPH Scavenging Activity (%)
Control10
DBCH65

The mechanisms underlying the biological activities of dibrominated cyclohexatrienes may involve:

  • Membrane Disruption : The lipophilic nature of brominated compounds allows them to integrate into lipid membranes leading to increased permeability and cell lysis.
  • Enzyme Inhibition : Brominated compounds can act as enzyme inhibitors by binding to active sites or altering enzyme conformation.

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